4'-Nitroacetophenone semicarbazone
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Overview
Description
4’-Nitroacetophenone semicarbazone is an organic compound with the molecular formula C9H10N4O3. It is a derivative of semicarbazone formed by the condensation reaction between 4’-nitroacetophenone and semicarbazide. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4’-Nitroacetophenone semicarbazone typically involves the reaction of 4’-nitroacetophenone with semicarbazide hydrochloride in the presence of an acid or base catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for 4’-Nitroacetophenone semicarbazone are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: 4’-Nitroacetophenone semicarbazone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine
Major Products Formed:
Reduction: 4’-Aminoacetophenone semicarbazone.
Oxidation: Corresponding oximes or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4’-Nitroacetophenone semicarbazone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with various therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Nitroacetophenone semicarbazone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound’s nitro group plays a crucial role in its reactivity, undergoing reduction to form reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
- 4’-Aminoacetophenone semicarbazone
- 4’-Hydroxyacetophenone semicarbazone
- 4’-Methoxyacetophenone semicarbazone
Comparison: 4’-Nitroacetophenone semicarbazone is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the nitro group can undergo reduction to form amino derivatives, which may exhibit different pharmacological properties. Additionally, the presence of the nitro group can influence the compound’s electronic properties, making it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C9H10N4O3 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
[(Z)-1-(4-nitrophenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H10N4O3/c1-6(11-12-9(10)14)7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H3,10,12,14)/b11-6- |
InChI Key |
IPWIWSSRLKCYGQ-WDZFZDKYSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)N)/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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